molecular formula C25H29ClN4OS B2918921 N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894889-15-7

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2918921
CAS No.: 894889-15-7
M. Wt: 469.04
InChI Key: FZDRYSJEGUZPDK-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique triazaspirodecadiene structure, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-5-32-23-22(19-10-9-16(2)17(3)15-19)28-25(29-23)11-13-30(14-12-25)24(31)27-21-8-6-7-20(26)18(21)4/h6-10,15H,5,11-14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDRYSJEGUZPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazaspirodecadiene core, followed by the introduction of the chloromethylphenyl and dimethylphenyl groups through substitution reactions. The ethylsulfanyl group is then added via a nucleophilic substitution reaction. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazaspirodecadiene core or other functional groups.

    Substitution: Halogen atoms in the chloromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activity or protein interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazaspirodecadiene core and functional groups contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE include other triazaspirodecadiene derivatives with different substituents. Examples include:

  • N-(3-BROMO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the triazaspirodecadiene core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activity. This article aims to detail its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a triazole ring and various aromatic groups. Its molecular formula is C22H24ClN5OC_{22}H_{24}ClN_5O, with a molecular weight of approximately 423.91 g/mol. The presence of the chloro and ethylsulfanyl groups may contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC22H24ClN5OC_{22}H_{24}ClN_5O
Molecular Weight423.91 g/mol
IUPAC NameN-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, thiazol-2(3H)-imine derivatives showed activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . The potential for N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide to inhibit ergosterol synthesis suggests a similar mechanism of action.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies on related compounds demonstrated varying degrees of cytotoxicity against NIH/3T3 cell lines. For example, certain derivatives exhibited IC50 values indicating effective antifungal action with reduced cytotoxicity towards normal cells . Understanding the balance between efficacy and safety is essential for therapeutic applications.

Table: Cytotoxicity Data for Related Compounds

CompoundIC50 (μM) against NIH/3T3
Compound 2d148.26
Compound 2e187.66
Doxorubicin>1000

The proposed mechanism involves the inhibition of key enzymes involved in fungal sterol biosynthesis, particularly CYP51 (14α-demethylase), which is critical for ergosterol production in fungi. This inhibition disrupts membrane integrity and function in fungal cells .

Pharmacokinetics and Toxicokinetics

Understanding the pharmacokinetic profile is vital for predicting the behavior of the compound in biological systems. Studies on similar compounds suggest extensive metabolism and variable bioavailability. For instance, toxicokinetic studies have shown that certain derivatives undergo significant first-pass metabolism, leading to low systemic exposure while maintaining local efficacy at target sites .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide:

  • Antifungal Efficacy : A study demonstrated that thiazole derivatives effectively inhibited fungal growth through ergosterol synthesis disruption.
  • Cytotoxicity Profiling : Another research highlighted the importance of assessing cytotoxic effects on normal cells alongside antimicrobial efficacy to ensure therapeutic safety.

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